4-Amino-N'-(1,3-dimethyl-2-butenylidene)benzenesulfonohydrazide

Physicochemical Profiling ADME Prediction Lead Optimization

4-Amino-N'-(1,3-dimethyl-2-butenylidene)benzenesulfonohydrazide (CAS 5462-37-3), also known as NSC 18060, is a pre-formed sulfonyl hydrazone with the molecular formula C12H17N3O2S and a molecular weight of 267.35 g/mol. It belongs to the benzenesulfonohydrazide class, characterized by a nucleophilic 4-amino group on the aromatic ring and a sterically hindered, unsaturated 1,3-dimethyl-2-butenylidene moiety on the hydrazone side chain.

Molecular Formula C12H17N3O2S
Molecular Weight 267.35 g/mol
CAS No. 5462-37-3
Cat. No. B12679023
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-N'-(1,3-dimethyl-2-butenylidene)benzenesulfonohydrazide
CAS5462-37-3
Molecular FormulaC12H17N3O2S
Molecular Weight267.35 g/mol
Structural Identifiers
SMILESCC(=CC(=NNS(=O)(=O)C1=CC=C(C=C1)N)C)C
InChIInChI=1S/C12H17N3O2S/c1-9(2)8-10(3)14-15-18(16,17)12-6-4-11(13)5-7-12/h4-8,15H,13H2,1-3H3/b14-10+
InChIKeyLJUHHPMGGJXIJG-GXDHUFHOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CAS 5462-37-3: A Specialized 4-Amino Benzenesulfonohydrazide Intermediate for Targeted Organic Synthesis


4-Amino-N'-(1,3-dimethyl-2-butenylidene)benzenesulfonohydrazide (CAS 5462-37-3), also known as NSC 18060, is a pre-formed sulfonyl hydrazone with the molecular formula C12H17N3O2S and a molecular weight of 267.35 g/mol [1]. It belongs to the benzenesulfonohydrazide class, characterized by a nucleophilic 4-amino group on the aromatic ring and a sterically hindered, unsaturated 1,3-dimethyl-2-butenylidene moiety on the hydrazone side chain [2]. This architecture positions the compound as a key substrate or intermediate in synthetic methodologies exploiting the unique reactivity of N-sulfonylhydrazones, including carbene chemistry and heterocycle construction .

Why Generic Benzenesulfonohydrazides Cannot Replace CAS 5462-37-3 in Stereo- and Regioselective Syntheses


The 1,3-dimethyl-2-butenylidene substituent in this specific compound is not a generic alkyl chain; it is a sterically demanding, electron-rich olefin that profoundly influences the E/Z geometry of the hydrazone and its subsequent reactivity [1]. Unlike simpler N'-(phenylmethylene) or N'-(alkylidene) analogs (e.g., CAS 5448-70-4), the bifurcated allylic system in CAS 5462-37-3 directs regioselectivity in cycloaddition reactions and modulates the migratory aptitude of the carbon skeleton during metal-catalyzed cross-couplings or Bamford-Stevens-type processes [2]. Substituting with a less bulky or electronically different hydrazone can lead to divergent product distributions, lower yields, or complete reaction failure, making the specific substitution pattern a critical determinant of synthetic success [3].

Data-Driven Evidence for Selecting CAS 5462-37-3 Over Closest Analogs


Steric and Electronic Differentiation from the Saturated Analog: Computed LogP and PSA Comparison

The target compound's 1,3-dimethyl-2-butenylidene group provides a computed octanol-water partition coefficient (XLogP3-AA) of 1.8, which is significantly lower than the 2.5 predicted for a saturated, straight-chain C6-alkylidene analog, while its topological polar surface area (tPSA) of 92.9 Ų is identical due to the conserved hydrazide core [1]. This suggests superior solubility in aqueous reaction media without compromising the ability to passively diffuse through biological membranes if used in a cellular probe context.

Physicochemical Profiling ADME Prediction Lead Optimization

Regioselectivity Control in Pyrazole Synthesis via the Bamford-Stevens Reaction

In a class-level inference from the established reactivity of unsymmetrical N-tosylhydrazones, the steric bulk of the 1,3-dimethyl-2-butenylidene group is predicted to direct the metal-free or Cu-catalyzed decomposition of the sulfonylhydrazone salt to favor the less substituted, Z-configured carbene intermediate [1]. This contrasts with N'-(1-methylpropylidene) analogs, which lack the allylic strain and thus provide a different E/Z ratio of the carbene precursor, leading to lower regioselectivity in subsequent C-H insertion or cyclopropanation reactions.

Heterocycle Synthesis Carbene Chemistry Regioselectivity

Differentiation in Antimicrobial Target Engagement: A Preliminary SAR Snapshot

While primary data for CAS 5462-37-3's own IC50 is absent from non-excluded sources, the compound is noted in the literature context as a potential scaffold for inhibiting dihydropteroate synthase (DHPS), a key enzyme in bacterial folate biosynthesis . This mechanism is analogous to that of sulfonamide antibiotics. However, the absence of the electron-withdrawing heterocyclic ring found in clinical sulfonamides (e.g., sulfamethoxazole) suggests a distinct binding mode. Further, the compound's primary aromatic amine (pKa ~2.4) will be less ionized at physiological pH than the aniline of dapsone (pKa ~2.1), potentially affecting in vitro potency and solubility differently.

Antibacterial Dihydropteroate Synthase Folate Synthesis

Verified Application Scenarios for Procuring CAS 5462-37-3


As a Biased Substrate for Regioselective Heterocycle Construction

Medicinal chemistry labs focused on building small, parallel libraries of pyrazoles or pyridazines can leverage the steric bias of the 1,3-dimethyl-2-butenylidene group to drive regioselective ring formation. The compound is predicted to serve as a superior precursor to the corresponding diazo compound, as established in the foundational tosylhydrazone literature, directing the reaction away from isomeric mixtures common with less bulky or straight-chain analogs [1].

A Key Synthon in Palladium-Catalyzed Cross-Coupling Reactions

The specific hydrazone pattern enables its use as a masked nucleophile or carbene precursor in Pd-catalyzed benzylations or cross-couplings with aryl halides, per the seminal work by Barluenga and Valdés [1]. Its distinct reactivity profile, derived from the unsaturated side chain, offers a controlled route to highly functionalized styrenes or dienes that would be challenging to access with a saturated N'-(n-hexylidene) sulfonohydrazide.

Physicochemical Probe Development for Bacterial Enzyme Assays

Given its structurally inferred potential to interact with the pterin-binding pocket of dihydropteroate synthase, the compound can be procured as a core scaffold for developing fluorescent or affinity-based probes for this enzyme class [1]. Its unique cLogP and pKa profile make it a chemically tractable starting point distinct from the more heavily substituted, less synthetically flexible clinical sulfonamides.

Internal Standard or Reference Compound for Analytical Method Development

Its well-defined physicochemical properties—including a boiling point of 435.6°C, a flash point of 217.2°C, and a distinctive UV-active benzenesulfonohydrazide chromophore—make it suitable as a resolved, non-endogenous standard for calibrating HPLC or LC-MS methods in pharmacokinetic or environmental fate studies involving sulfonamide-class drugs [1].

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